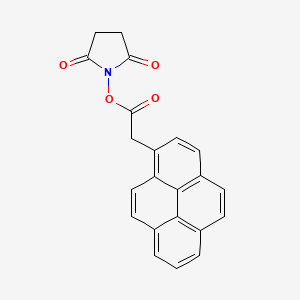![molecular formula C9H5N3OS2 B1148133 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one CAS No. 106511-81-3](/img/structure/B1148133.png)
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C9H5N3OS2 and its molecular weight is 235.29. The purity is usually 100%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung hat nachweislich antimikrobielle Eigenschaften. Eine Reihe von 1,3,4-Thiadiazolen, zu denen diese Verbindung gehört, wurden synthetisiert und auf ihre antimikrobielle Aktivität gegen verschiedene Mikroorganismen getestet {svg_1}.
Antioxidative Aktivität
Die Verbindung soll antioxidative Aktivität besitzen. Es wurde festgestellt, dass sie die Produktion von Superoxid-Anion-Radikalen in den Mitochondrien von Tumor-tragenden Lebern und im Heren-Karzinomgewebe hemmt {svg_2}.
Antitumoraktivität
1,3,4-Thiadiazole, eine Gruppe, zu der diese Verbindung gehört, sollen ein breites Spektrum biologischer Aktivitäten, einschließlich Antitumoraktivität, aufweisen {svg_3}.
Antidepressive Aktivität
1,3,4-Thiadiazole, darunter diese Verbindung, haben sich als antidepressiv erwiesen {svg_4}.
Antiepileptische Aktivität
Diese Verbindung, als Teil der 1,3,4-Thiadiazol-Gruppe, soll antikonvulsive Aktivität besitzen {svg_5}.
Antihypertensive Aktivität
1,3,4-Thiadiazole, zu denen diese Verbindung gehört, haben sich als antihypertensiv erwiesen {svg_6}.
Acetylcholinesterase-Hemmung
Diese Verbindung, als Teil der 1,3,4-Thiadiazol-Gruppe, hemmt nachweislich Acetylcholinesterase, was für die Behandlung der Alzheimer-Krankheit von Bedeutung ist {svg_7}.
Antituberkulose-Aktivität
Einige Moleküle, die diese Verbindung enthalten, haben eine gute Antituberkulose-Aktivität gegen H37Rv-Zellen gezeigt {svg_8}.
Wirkmechanismus
Mode of Action
It is known that the compound is synthesized through a series of reactions involving carboxylic acids and pocl3 . The exact interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some studies suggest potential applications in the inhibition of platelet aggregation .
Biochemische Analyse
Biochemical Properties
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis . Additionally, this compound has been shown to bind to DNA, thereby affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are profound. It has been demonstrated to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by binding to specific DNA sequences, leading to changes in the transcriptional activity of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting normal cellular functions . The compound also interacts with transcription factors, altering their ability to regulate gene expression. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways.
Eigenschaften
IUPAC Name |
2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKSFEOTDHSSGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



